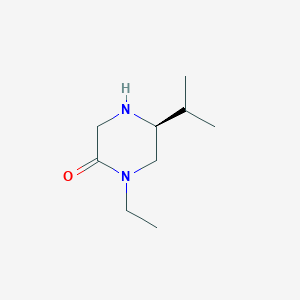

(S)-1-Ethyl-5-isopropylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-Ethyl-5-isopropylpiperazin-2-one is a chiral piperazine derivative. Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the chiral center in this compound adds to its significance, as chirality can influence the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-5-isopropylpiperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and isopropylamine.

Cyclization: These amines undergo cyclization with a suitable dihaloalkane, such as 1,2-dichloroethane, to form the piperazine ring.

Chiral Resolution: The racemic mixture of the piperazine derivative is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.

Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-5-isopropylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Conversion to alcohols.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

(S)-1-Ethyl-5-isopropylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-5-isopropylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include:

Receptor Binding: Acting as an agonist or antagonist at neurotransmitter receptors.

Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

1-Ethylpiperazine: Lacks the isopropyl group, resulting in different chemical and biological properties.

5-Isopropylpiperazine: Lacks the ethyl group, affecting its reactivity and interactions.

Chiral Piperazines: Other chiral piperazine derivatives with varying substituents.

Uniqueness

(S)-1-Ethyl-5-isopropylpiperazin-2-one is unique due to its specific combination of ethyl and isopropyl groups, along with its chiral nature. This combination can lead to distinct pharmacological profiles and reactivity compared to other piperazine derivatives.

Biological Activity

(S)-1-Ethyl-5-isopropylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview

This compound is a piperazine derivative that has been investigated for various biological activities, particularly its role as a ligand in receptor binding studies and its pharmacological properties. It is explored for potential applications in anti-inflammatory and analgesic therapies, as well as antimicrobial and antiviral activities.

The biological activity of this compound primarily involves:

- Receptor Binding : This compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic effects.

Pharmacological Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, research indicates that piperazine derivatives exhibit significant activity against inflammatory pathways by modulating cytokine production and inhibiting pro-inflammatory mediators.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Research indicates that derivatives of piperazine can inhibit the replication of certain viruses, making them candidates for further investigation in antiviral drug development .

Case Studies

- Anti-inflammatory Activity : A study conducted on the anti-inflammatory effects of piperazine derivatives showed that this compound significantly reduced TNF-α levels in human cell lines, indicating its potential therapeutic use in treating inflammatory diseases .

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive bacteria, demonstrating effective inhibition of growth at specific concentrations. The results suggested that modifications to the piperazine structure could enhance its antimicrobial efficacy .

Table 1: Biological Activities of this compound

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(5S)-1-ethyl-5-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 |

InChI Key |

YPIOOFDEKXGYAZ-MRVPVSSYSA-N |

Isomeric SMILES |

CCN1C[C@@H](NCC1=O)C(C)C |

Canonical SMILES |

CCN1CC(NCC1=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.